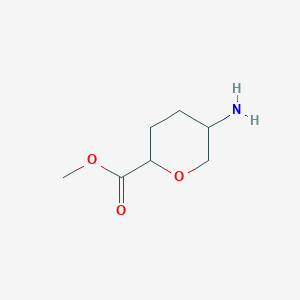
1-(4-Methyl-3-(trifluoromethyl)phenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methyl-3-(trifluoromethyl)phenyl)ethanol is an organic compound with the molecular formula C10H11F3O It is a secondary alcohol characterized by the presence of a trifluoromethyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methyl-3-(trifluoromethyl)phenyl)ethanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 1-(4-Methyl-3-(trifluoromethyl)phenyl)ethanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. This method utilizes catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone precursor under hydrogen gas at elevated pressures and temperatures . This approach offers scalability and efficiency for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Methyl-3-(trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous THF or diethyl ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products Formed
Oxidation: 1-(4-Methyl-3-(trifluoromethyl)phenyl)ethanone.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
1-(4-Methyl-3-(trifluoromethyl)phenyl)ethanol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(4-Methyl-3-(trifluoromethyl)phenyl)ethanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects . The compound may also participate in hydrogen bonding and van der Waals interactions, further influencing its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Trifluoromethylphenyl)ethanol: Similar structure but lacks the methyl group on the phenyl ring.
1-(4-Methylphenyl)ethanol: Similar structure but lacks the trifluoromethyl group.
1-(3-Trifluoromethylphenyl)ethanol: Similar structure but the trifluoromethyl group is positioned differently on the phenyl ring.
Uniqueness
1-(4-Methyl-3-(trifluoromethyl)phenyl)ethanol is unique due to the presence of both the methyl and trifluoromethyl groups on the phenyl ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C10H11F3O |
|---|---|
Poids moléculaire |
204.19 g/mol |
Nom IUPAC |
1-[4-methyl-3-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C10H11F3O/c1-6-3-4-8(7(2)14)5-9(6)10(11,12)13/h3-5,7,14H,1-2H3 |
Clé InChI |
IPLFOPRMJPUBMC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(C)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


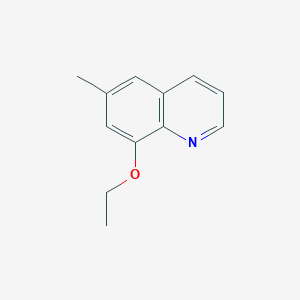
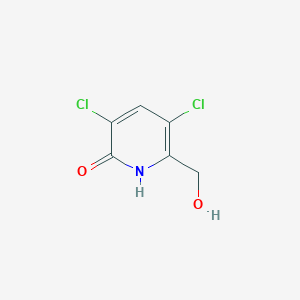
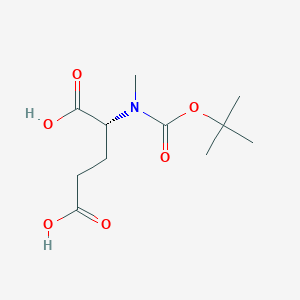
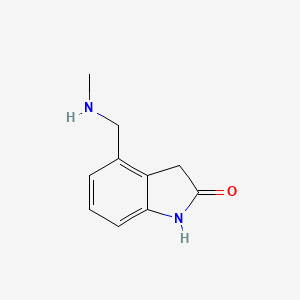
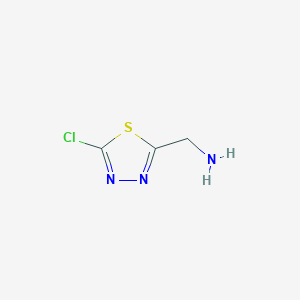
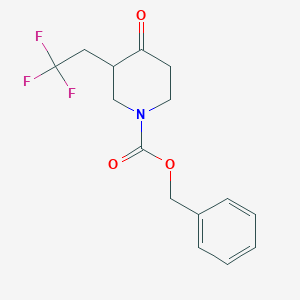
![1,3-Dioxolo[4,5-g][1,4]benzodioxin-6-methanamine,N-[3-(3-aminophenoxy)propyl]-6,7-dihydro-](/img/structure/B15249812.png)
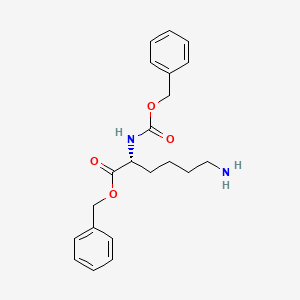
![1,2,3-trifluoro-5-[2-fluoro-4-(4-pentylphenyl)phenyl]benzene](/img/structure/B15249823.png)

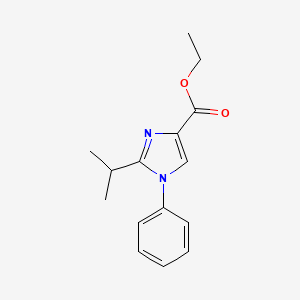
![7-Fluoro-3H-imidazo[4,5-b]pyridine](/img/structure/B15249834.png)
![[2,11-bis(2-ethylhexoxy)-15-trimethylstannyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-trimethylstannane](/img/structure/B15249840.png)
